molecular formula C9H14O4 B15252503 Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15252503
M. Wt: 186.20 g/mol
InChI Key: JLPFRBJXEFINIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-1,6-dioxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C8H12O4 It is known for its unique spirocyclic structure, which consists of a dioxaspiro ring fused with an octane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable diol with a carboxylic acid derivative under acidic conditions. One common method involves the use of a diol such as 1,2-ethanediol and a carboxylic acid derivative like methyl chloroformate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Uniqueness

Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-8(7(10)11-2)9(13-8)3-5-12-6-4-9/h3-6H2,1-2H3

InChI Key

JLPFRBJXEFINIL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCOCC2)C(=O)OC

Origin of Product

United States

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